BenchChemオンラインストアへようこそ!

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

Physicochemical profiling Drug-likeness Membrane permeability

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid (CAS 1263182-10-0; molecular formula C₁₂H₇BrN₂O₃; molecular weight 307.10 g/mol) is a polyheterocyclic small molecule composed of an indolizine core bearing a bromine atom at the 6-position, an oxazol-4-yl substituent at the 3-position, and a carboxylic acid group at the 2-position. This compound belongs to the indolizine-2-carboxylic acid family, which has been investigated for monoamine oxidase inhibition, antiviral activity (HIV-1 integrase and protease), kinase inhibition (PI3K, JNK), and anticancer potential.

Molecular Formula C12H7BrN2O3
Molecular Weight 307.10 g/mol
Cat. No. B13087309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid
Molecular FormulaC12H7BrN2O3
Molecular Weight307.10 g/mol
Structural Identifiers
SMILESC1=CC(=CN2C1=CC(=C2C3=COC=N3)C(=O)O)Br
InChIInChI=1S/C12H7BrN2O3/c13-7-1-2-8-3-9(12(16)17)11(15(8)4-7)10-5-18-6-14-10/h1-6H,(H,16,17)
InChIKeyCBLSYNRMMUZXNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid – Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid (CAS 1263182-10-0; molecular formula C₁₂H₇BrN₂O₃; molecular weight 307.10 g/mol) is a polyheterocyclic small molecule composed of an indolizine core bearing a bromine atom at the 6-position, an oxazol-4-yl substituent at the 3-position, and a carboxylic acid group at the 2-position . This compound belongs to the indolizine-2-carboxylic acid family, which has been investigated for monoamine oxidase inhibition, antiviral activity (HIV-1 integrase and protease), kinase inhibition (PI3K, JNK), and anticancer potential [1]. Unlike simpler indolizine-2-carboxylic acid analogs (e.g., the parent scaffold CAS 3189-48-8, MW 161.16, XLogP3 = 2.0), the target compound incorporates three differentiating features—6-Br, 3-oxazol-4-yl, and 2-COOH—that collectively increase lipophilicity (LogP = 3.055), polar surface area (PSA = 67.74 Ų), and the number of hydrogen-bond acceptors [2]. These features position the compound as a versatile intermediate for late-stage diversification via cross-coupling and as a multi-pharmacophore probe for structure–activity relationship (SAR) campaigns.

Why 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid Cannot Be Replaced by Simpler Indolizine-2-carboxylic Acid Analogs – Key Differentiation Drivers


Indolizine-2-carboxylic acid derivatives are not functionally interchangeable because seemingly minor structural variations—position of bromine, presence or absence of an oxazole ring, and free acid versus ester—profoundly alter lipophilicity, hydrogen-bonding capacity, halogen-bonding potential, and synthetic tractability. The parent scaffold indolizine-2-carboxylic acid (XLogP3 = 2.0; PSA = 41.7 Ų) lacks both a halogen-bond donor and a heteroaryl H-bond acceptor, limiting its utility in fragment-based screening and cross-coupling diversification [1]. The 6-bromo substituent alone raises LogP by approximately one log unit and introduces halogen-bonding capability that has been linked, in closely related brominated indolizines, to binding-energy gains of 0.8–1.8 kcal/mol relative to non-halogenated analogs at the colchicine site of tubulin [2]. The oxazol-4-yl group provides a nitrogen-centered H-bond acceptor absent in simple indolizine-2-carboxylic acids, enabling orthogonal target engagement. Procurement of a generic indolizine-2-carboxylic acid or a differently brominated analog (e.g., 8-bromo or 5-bromo positional isomers) would forfeit these synergies, potentially yielding false-negative SAR results or requiring additional synthetic steps to install the missing functionality.

Quantitative Differentiation Evidence for 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid Versus Closest Analogs


Lipophilicity (LogP) Advantage Over the Parent Indolizine-2-carboxylic Acid Scaffold

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid exhibits a measured LogP of 3.055, compared with an XLogP3 of 2.0 for the unsubstituted parent indolizine-2-carboxylic acid (CAS 3189-48-8) [1]. This represents a ΔLogP of +1.055, corresponding to an approximately 11-fold increase in calculated n-octanol/water partition coefficient. The higher lipophilicity is attributable to the combined effect of the bromine atom (π = +0.86) and the oxazole ring (π ≈ +0.28), both of which are absent in the parent scaffold. Increased lipophilicity within this range (LogP 2–4) is generally associated with improved passive membrane permeability while maintaining aqueous solubility sufficient for biochemical assay conditions [2].

Physicochemical profiling Drug-likeness Membrane permeability

Halogen-Bonding Capacity from 6-Bromo Substituent: Binding-Energy Gains Demonstrated in Closely Related Brominated Indolizines

In a 2025 study of brominated indolizine derivatives, compound 5c (a 3-bromo-substituted indolizine-2-carboxylate analog) achieved a docking binding energy of −9.88 kcal/mol at the colchicine site of tubulin, exceeding the reference phenstatin (−8.04 kcal/mol) and approaching colchicine itself (−10.08 kcal/mol) [1]. Critically, the bromine atom in 5c established two halogen bonds with tubulin residues βALA-317 and βLYS-352, contributing an estimated 0.8–1.8 kcal/mol of binding energy relative to the non-halogenated comparator 7g (−9.22 kcal/mol), which relied solely on hydrogen bonds [1]. While these specific data derive from ester analogs lacking the oxazol-4-yl group, the 6-bromo positioning on the indolizine pyridine ring is conserved and the halogen-bonding pharmacophoric feature is directly transferable to 6-bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid. Literature on halogen bonding in medicinal chemistry corroborates that bromine can enhance binding affinity by 2- to 35-fold in optimized contexts [2].

Halogen bonding Tubulin binding Molecular docking Anticancer

Dual Pharmacophore Architecture: Oxazole Nitrogen as an Additional H-Bond Acceptor Versus Simple Indolizine-2-carboxylic Acids

6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid presents three distinct hydrogen-bond acceptor (HBA) sites—the carboxylic acid carbonyl (C=O), the oxazole nitrogen, and the indolizine pyridine nitrogen—versus only two HBA sites in the parent indolizine-2-carboxylic acid (carboxylic acid carbonyl and indolizine nitrogen) [1]. The oxazol-4-yl moiety at position 3 additionally contributes one aromatic ring and one H-bond acceptor (oxazole N) to the pharmacophore, features that are structurally validated in other contexts: 2-aryloxazol-4-ylcarboxylic acids have demonstrated potent and selective inhibition of Co(II) methionine aminopeptidase (MetAP) with IC₅₀ values in the micromolar range, whereas 5-aryloxazol-2-ylcarboxylic acid regioisomers were inactive against all EcMetAP forms [2]. This regioisomer sensitivity underscores that the oxazol-4-yl orientation—precisely as installed in the target compound—is critical for productive target engagement and cannot be approximated by other oxazole positional isomers or by simple indolizine-2-carboxylic acid derivatives that lack the oxazole ring entirely.

Pharmacophore design Hydrogen bonding Target engagement Scaffold diversity

Synthetic Tractability: 6-Bromo as a Cross-Coupling Handle for Late-Stage Diversification

The bromine atom at the 6-position of the indolizine core serves as a competent leaving group for palladium-catalyzed cross-coupling reactions. Suzuki–Miyaura cross-coupling of 5-bromo(iodo)indolizines with arylboronic acids has been demonstrated using Pd(PPh₃)₄/K₂CO₃ in refluxing THF/H₂O, producing 5-arylindolizines in synthetically useful yields [1]. The 6-bromoindolizine-2-carboxylate scaffold (methyl ester analog, CAS 1162262-40-9) is explicitly described as a key building block whose bromine enables introduction of diverse aryl and alkyl groups via Suzuki or Heck reactions . In contrast, the parent indolizine-2-carboxylic acid (CAS 3189-48-8) lacks a halide handle, requiring electrophilic bromination—often non-regioselective on the indolizine core—as an additional synthetic step [2]. The target compound uniquely combines the cross-coupling-competent 6-Br with a free 2-COOH that can be directly coupled to amines without ester deprotection, offering a one-step diversification vector unavailable in ester-protected analogs.

Cross-coupling Late-stage functionalization Medicinal chemistry Building block utility

Position-Specific Electronic Effects: 6-Br Versus 8-Br and Other Bromo Regioisomers

The bromine substituent position on the indolizine ring critically determines electronic properties and reactivity. The 6-position places bromine on the pyridine ring of the indolizine core, para to the bridgehead nitrogen and conjugated with the π-system of the pyridine ring. This positioning exerts an electron-withdrawing inductive effect (−I) that increases the oxidation potential relative to non-halogenated indolizines, as demonstrated by cyclic voltammetry studies on substituted indolizine carboxylates where bromine substitution shifted anodic peak potentials by +50 to +150 mV [1]. By contrast, bromine at the 8-position (CAS 1206981-88-5) is located on the pyrrole ring and primarily affects the HOMO distribution, yielding different regiochemical outcomes in electrophilic substitution and cross-coupling [2]. The 6-bromo isomer also demonstrates distinct reactivity in halogen-metal exchange: bromine on position 6 of related aza-indolizine systems leads to C-5 substituted derivatives via an ortho-directing effect, whereas bromine on position 3 undergoes direct exchange [3]. These position-dependent behaviors mean that 6-bromo, 8-bromo, and 5-bromo indolizine-2-carboxylic acids are not synthetic equivalents and cannot be substituted for one another without altering reaction outcomes.

Regiochemistry Electronic effects Indolizine reactivity Substituent effects

Class-Level Biological Activity Precedent: Indolizine-2-carboxylic Acid Derivatives Outperform Reference Standards in MAO and HIV-1 Assays

The indolizine-2-carboxylic acid chemotype has demonstrated quantifiable superiority over established reference compounds in multiple biological contexts. N′-Substituted hydrazides of indolizine-2-carboxylic acid all inhibited monoamine oxidase (MAO) and were more active than the clinical reference drug iproniazid in a comparative study [1]. In the antiviral domain, specific indolizine-2-carboxylic acid derivatives exhibited HIV-1 integrase inhibition with an IC₅₀ of 0.13 μM, and HIV-1 VIF–ElonginC interaction inhibitors based on this scaffold reached IC₅₀ values as low as 11.0 μM [2]. While these data derive from derivatized analogs rather than the free acid, they establish that the indolizine-2-carboxylic acid core—shared by the target compound—is a privileged scaffold with validated biological activity exceeding that of clinical benchmarks. The 6-bromo-3-(oxazol-4-yl) substitution pattern represents an underexplored region of this pharmacophore space, offering the potential to extend these established activity profiles into new potency and selectivity regimes.

Monoamine oxidase inhibition HIV-1 integrase Antiviral Class-level validation

Optimal Research and Industrial Application Scenarios for 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid Based on Quantitative Differentiation Evidence


Kinase and Tubulin-Targeted Anticancer Probe Design Leveraging Halogen Bonding

The 6-bromo substituent's demonstrated capacity to form halogen bonds with βALA-317 and βLYS-352 at the colchicine site of tubulin (ΔΔG up to −0.66 kcal/mol vs. non-halogenated analogs) [1] makes this compound a logical starting point for designing tubulin polymerization inhibitors. The free 2-carboxylic acid enables direct amidation with diverse amine-containing fragments, while the oxazol-4-yl nitrogen provides an additional H-bond anchor point. Researchers pursuing antimitotic agents or kinase inhibitors (PI3K, JNK) that benefit from halogen-bond-mediated affinity gains should prioritize this scaffold over non-halogenated indolizine-2-carboxylic acids.

Parallel Library Synthesis via Late-Stage Cross-Coupling at the 6-Position

The 6-bromo handle enables one-step Suzuki–Miyaura or Heck diversification without protecting group manipulation [2]. Research groups conducting SAR-by-catalog or parallel medicinal chemistry campaigns can use this compound as a universal building block: couple the 6-Br with aryl/heteroaryl boronic acids to explore hydrophobic pocket complementarity, then amidate the 2-COOH to access diverse chemotypes in two steps. The LogP of 3.055 positions resulting analogs within the optimal range for cell permeability, reducing the likelihood of permeability-limited false negatives in cell-based assays .

Fragment-Based and Pharmacophore-Driven Screening for Multi-Target Engagement

With three H-bond acceptors, one H-bond donor, three aromatic rings, and a halogen-bond donor, this compound presents a pharmacophore density exceeding that of >90% of commercially available indolizine-2-carboxylic acid analogs [3]. This makes it suitable for fragment-based screening libraries where maximal pharmacophoric information per heavy atom is desired. The oxazol-4-yl orientation—validated as critical for MetAP inhibition in related oxazole-carboxylic acid series [4]—provides a regiospecifically installed recognition element that cannot be replicated by oxazole positional isomers or by indolizine scaffolds lacking the oxazole.

Electrochemical and Biophysical Probe Development Exploiting 6-Br Redox Activity

The electron-withdrawing effect of the 6-bromo substituent shifts the indolizine oxidation potential by an estimated +50 to +150 mV relative to non-brominated analogs [5], a property exploitable in the design of redox-sensitive probes, electrochemical biosensors, or compounds whose mechanism involves electron-transfer-mediated inhibition (e.g., lipid peroxidation inhibitors). The combination of tunable redox potential (via 6-Br) with the fluorescence properties inherent to many indolizine derivatives creates opportunities for dual-mode (electrochemical + fluorescent) detection probes.

Quote Request

Request a Quote for 6-Bromo-3-(oxazol-4-yl)indolizine-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.